(2S,3R)-3-Methoxy-2-methylpyrrolidine
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Overview
Description
(2S,3R)-3-Methoxy-2-methylpyrrolidine is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired enantiomer. For instance, the synthesis might start with a chiral precursor, followed by a series of reactions including nucleophilic substitution and reduction to introduce the methoxy and methyl groups at the correct positions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions and efficient purification techniques to ensure the production of large quantities of the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methoxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as halides or amines under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .
Scientific Research Applications
(2S,3R)-3-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and stereospecific biological processes.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-3-hydroxysuccinate: A compound with similar functional groups, used in organic synthesis.
Uniqueness
What sets (2S,3R)-3-Methoxy-2-methylpyrrolidine apart is its specific combination of a methoxy group and a methyl group on a pyrrolidine ring, which imparts unique reactivity and biological activity. Its specific stereochemistry also makes it particularly valuable in chiral synthesis and as a tool in stereochemical studies .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-6(8-2)3-4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
MYIPSYQOUBCKFD-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)OC |
Canonical SMILES |
CC1C(CCN1)OC |
Origin of Product |
United States |
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